molecular formula C8H12N2OS B14791066 N-[(2-methyl-1,3-thiazol-4-yl)methyl]oxetan-3-amine

N-[(2-methyl-1,3-thiazol-4-yl)methyl]oxetan-3-amine

Cat. No.: B14791066
M. Wt: 184.26 g/mol
InChI Key: QMGYQJGFTJAHLO-UHFFFAOYSA-N
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Description

N-[(2-methyl-1,3-thiazol-4-yl)methyl]oxetan-3-amine is a compound that features a thiazole ring and an oxetane ring. Thiazole rings are known for their aromaticity and presence in various biologically active compounds. The oxetane ring, a four-membered cyclic ether, is notable for its strained structure, which can influence the reactivity of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methyl-1,3-thiazol-4-yl)methyl]oxetan-3-amine typically involves the formation of the thiazole ring followed by the introduction of the oxetane moiety. One common method involves the reaction of 2-methylthiazole with an appropriate oxetane derivative under controlled conditions. The reaction may require catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methyl-1,3-thiazol-4-yl)methyl]oxetan-3-amine can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiazole ring or the oxetane ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

N-[(2-methyl-1,3-thiazol-4-yl)methyl]oxetan-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-[(2-methyl-1,3-thiazol-4-yl)methyl]oxetan-3-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The oxetane ring’s strained structure can also influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole ring.

    Tiazofurin: An antineoplastic drug featuring a thiazole ring.

Uniqueness

N-[(2-methyl-1,3-thiazol-4-yl)methyl]oxetan-3-amine is unique due to the presence of both a thiazole and an oxetane ring. This combination can result in distinct chemical properties and biological activities, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H12N2OS

Molecular Weight

184.26 g/mol

IUPAC Name

N-[(2-methyl-1,3-thiazol-4-yl)methyl]oxetan-3-amine

InChI

InChI=1S/C8H12N2OS/c1-6-10-7(5-12-6)2-9-8-3-11-4-8/h5,8-9H,2-4H2,1H3

InChI Key

QMGYQJGFTJAHLO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CNC2COC2

Origin of Product

United States

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